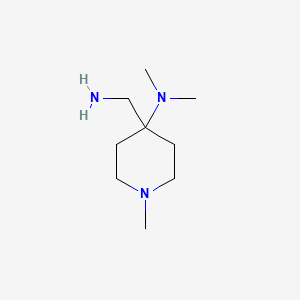

4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring. This compound is characterized by the presence of an aminomethyl group and three methyl groups attached to the piperidine ring. It is a colorless liquid with a distinct amine-like odor.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with formaldehyde and subsequent reduction. The reaction typically proceeds as follows:

Alkylation: Piperidine is reacted with formaldehyde in the presence of a base such as sodium hydroxide to form N-(hydroxymethyl)piperidine.

Reduction: The N-(hydroxymethyl)piperidine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 4-(aminomethyl)piperidine.

Methylation: Finally, the 4-(aminomethyl)piperidine is methylated using methyl iodide or dimethyl sulfate to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halides, alkoxides

Major Products Formed

Oxidation: N-oxides

Reduction: Modified amines

Substitution: Substituted piperidine derivatives

Applications De Recherche Scientifique

4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(aminomethyl)piperidine: Lacks the additional methyl groups present in 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine.

N,N-dimethylpiperidine: Contains two methyl groups but lacks the aminomethyl group.

4-(methoxymethyl)piperidine: Contains a methoxymethyl group instead of an aminomethyl group.

Uniqueness

This compound is unique due to the presence of both the aminomethyl group and three methyl groups on the piperidine ring. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Activité Biologique

4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine, often referred to as a derivative of piperidine, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

The compound is characterized by a piperidine ring with a trimethyl substitution and an aminomethyl group that enhances its biological properties. Its structure can be represented as follows:

Antimalarial Activity

Recent studies have demonstrated that piperidine derivatives exhibit significant antimalarial activity. For instance, compounds similar to this compound have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro assays indicated that certain derivatives possess half-maximal inhibitory concentration (IC50) values in the nanomolar range, suggesting potent activity against both chloroquine-sensitive and resistant strains .

Table 1: Antimalarial Activity of Piperidine Derivatives

| Compound | IC50 (nM) | Strain Type |

|---|---|---|

| This compound | <500 | Chloroquine-sensitive (3D7) |

| 4-N-methyl-4-aminoquinoline | <500 | Chloroquine-resistant (K1) |

Inhibition of Serine Proteases

Another significant area of research involves the inhibition of serine proteases. Piperidine-based compounds have been synthesized and evaluated for their ability to inhibit matriptase and hepsin, which are implicated in various cancers. The compounds showed nanomolar activity, highlighting their potential as therapeutic agents in cancer treatment .

Table 2: Inhibition Potency Against Serine Proteases

| Compound | IC50 (nM) | Target Protease |

|---|---|---|

| Piperidine carbamate inhibitor | 0.6 | Hepsin |

| Piperidine carbamate inhibitor | 30 | Matriptase |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the piperidine ring significantly influence biological activity. For instance, substituents at specific positions can enhance solubility and binding affinity to target proteins. The presence of electron-donating groups has been correlated with increased potency against various biological targets.

Key Findings in SAR:

- Alkyl Substituents: Influence hydrophobic interactions with target proteins.

- Amino Group Positioning: Critical for maintaining biological activity; optimal positioning can enhance binding affinity.

- Ring Modifications: Alterations to the piperidine structure can lead to improved pharmacokinetic properties.

Case Study 1: Antimalarial Efficacy

In a study published in Nature Communications, researchers synthesized a series of piperidine derivatives and tested them against P. falciparum. The study found that derivatives with specific alkyl substitutions exhibited enhanced antimalarial properties compared to traditional treatments .

Case Study 2: Cancer Therapeutics

A separate study focused on the development of piperidine-based inhibitors targeting serine proteases involved in cancer progression. The results indicated that these compounds not only inhibited protease activity but also demonstrated selective toxicity towards cancer cells over normal cells .

Propriétés

IUPAC Name |

4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-11(2)9(8-10)4-6-12(3)7-5-9/h4-8,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOZCKVJAIJJEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CN)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424417 |

Source

|

| Record name | 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876717-12-3 |

Source

|

| Record name | 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.